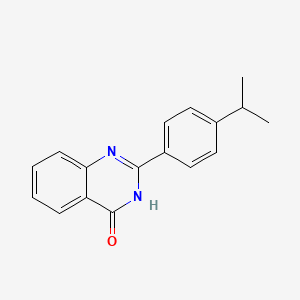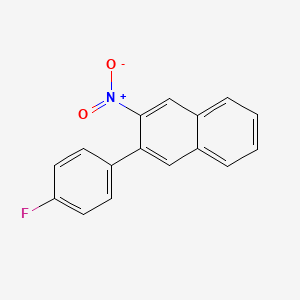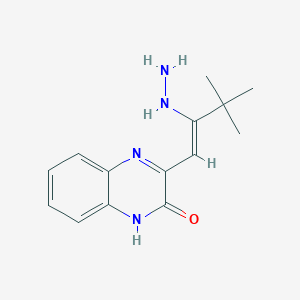
5,5'-Biquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Biquinoxaline is a nitrogen-containing heterocyclic compound that features two quinoxaline units linked at the 5-position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and other fields. The structure of 5,5’-Biquinoxaline consists of two benzene rings fused with pyrazine rings, making it a versatile compound with significant potential in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Biquinoxaline typically involves the condensation of o-phenylenediamine with diketones or dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with glyoxal under acidic conditions, leading to the formation of quinoxaline, which can then be further reacted to form 5,5’-Biquinoxaline .
Industrial Production Methods
Industrial production methods for 5,5’-Biquinoxaline often focus on optimizing yield and purity. These methods may involve the use of catalysts, such as transition metals, to facilitate the reaction and improve efficiency. Green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Biquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
5,5’-Biquinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the development of materials such as organic semiconductors, electroluminescent materials, and fluorescent probes
Mécanisme D'action
The mechanism of action of 5,5’-Biquinoxaline involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function. In cancer research, it has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a single quinoxaline unit.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at the 2 and 3 positions.
6,6’-Biquinoxaline: Another biquinoxaline compound with a different linkage position.
Uniqueness
5,5’-Biquinoxaline is unique due to its specific linkage at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
168124-25-2 |
|---|---|
Formule moléculaire |
C16H10N4 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
5-quinoxalin-5-ylquinoxaline |
InChI |
InChI=1S/C16H10N4/c1-3-11(15-13(5-1)17-7-9-19-15)12-4-2-6-14-16(12)20-10-8-18-14/h1-10H |
Clé InChI |
FALRVVAOZLYQKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=CC=N2)C3=C4C(=CC=C3)N=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)








![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)

![7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one](/img/structure/B11854716.png)
![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)
